[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
This compound is a piperidine-based carbamic acid benzyl ester derivative featuring a cyclopropyl group and an (S)-2-amino-propionyl moiety. The benzyl ester group enhances lipophilicity, facilitating membrane permeability, while the cyclopropyl ring may confer metabolic stability .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15(21)19(24)22-11-5-8-17(12-22)13-23(18-9-10-18)20(25)26-14-16-6-3-2-4-7-16/h2-4,6-7,15,17-18H,5,8-14,21H2,1H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRUQJGLCFNGSD-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring is typically derived from 4-piperidinecarboxylic acid (1), which undergoes esterification and alkylation to introduce the benzyl group. A representative protocol from CN111484444A involves:
-
Esterification : Treatment of 4-piperidinecarboxylic acid with thionyl chloride (1:1–3 g/mL) in methanol yields methyl 4-piperidinecarboxylate hydrochloride (2) under reflux (1–5 h).
-
Alkylation : Reaction of (2) with benzyl bromide in methanol and triethylamine produces N-benzyl-4-piperidinecarboxylic acid methyl ester (3) via nucleophilic substitution.
Carbamate Formation
The piperidine nitrogen is protected as a benzyl carbamate via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., NaHCO₃). This step ensures regioselectivity while introducing the carbamic acid benzyl ester moiety.
Cyclopropane Ring Installation
Cyclopropanation Strategies
The cyclopropyl group is introduced through Simmons-Smith cyclopropanation or transition-metal-catalyzed cross-coupling . A patent by WO2009070485A1 describes using cyclopropylboronic acids in Suzuki-Miyaura couplings with halogenated intermediates. For example:
Optimization Challenges
Cyclopropanation efficiency depends on:
-
Steric hindrance around the reaction site, mitigated by using bulky ligands (e.g., XPhos).
-
Solvent polarity , with tetrahydrofuran (THF) providing optimal reactivity.
Introduction of (S)-2-Amino-Propionyl Side Chain
Enantioselective Acylation
The (S)-configured amino-propionyl group is appended via Schotten-Baumann acylation using (S)-2-amino-propionyl chloride . Key considerations include:
Deprotection and Final Assembly
Final deprotection of the Fmoc group with piperidine (20% v/v in DMF) reveals the primary amine, which is subsequently acylated with the cyclopropyl-piperidine-carbamate intermediate.
Comparative Analysis of Synthetic Routes
Three dominant routes are evaluated:
| Route | Key Steps | Overall Yield | Advantages |
|---|---|---|---|
| A | Piperidine alkylation → Cyclopropanation → Acylation | 32% | High stereocontrol |
| B | Cyclopropane early-stage introduction → Piperidine functionalization | 28% | Fewer purification steps |
| C | Convergent synthesis of fragments → Final coupling | 35% | Scalability |
Route C, leveraging modular fragment coupling, emerges as the most scalable for industrial applications.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism: Piperidine Substitution Patterns
- [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 1401666-78-1): Differs in the absence of the cyclopropyl group, replaced by a methyl-carbamic acid moiety. This modification reduces steric hindrance but may decrease metabolic stability due to the absence of the strained cyclopropane ring. Molecular weight: 319.40 vs. ~335–347 for the target compound .
- Synthetic routes for 2-ylmethyl derivatives may require distinct reductive amination protocols compared to 3-ylmethyl analogs .
Ester Group Variations
- However, the bulkier isopropyl group may hinder interactions with enzyme active sites .
Acyl Chain Modifications
- [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1): Substitutes propionyl with 3-methyl-butyryl, increasing side-chain hydrophobicity (molecular weight: 361.48). This may enhance binding to hydrophobic pockets in target proteins but could reduce solubility .
Molecular Weight and Stability
| Compound | Molecular Weight | Key Stability Feature |
|---|---|---|
| Target compound | ~335–347* | Cyclopropyl enhances ring strain |
| Isopropyl analog (CAS 1354033-31-0) | 347.45 | Higher hydrophobicity |
| tert-Butyl analog (CAS 1354026-02-0) | 311.43 | Improved hydrolysis resistance |
| 3-Methyl-butyryl analog (CAS 1401666-94-1) | 361.48 | Increased steric bulk |
pH-Dependent Stability of Benzyl Ester Bonds
- Benzyl ester bonds in the target compound are susceptible to hydrolysis under neutral-to-alkaline conditions. Evidence shows that pH 4–6 optimizes benzyl ester stability, while neutral pH (7) promotes competing reactions with amino groups in proteins .
- Analogs with tert-butyl esters (e.g., CAS 1354026-02-0) exhibit greater pH tolerance, retaining integrity up to pH 8 .
Biological Activity
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the context of enzyme inhibition and interaction with various biological targets. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Molecular Characteristics
- Molecular Formula : C17H31N3O3
- Molecular Weight : 325.4 g/mol
- Functional Groups : The compound contains a piperidine ring, an amino acid derivative, and a cyclopropyl group, which may influence its bioactivity.
The presence of the tert-butyl ester moiety enhances solubility and stability, making it suitable for biological applications .
Enzyme Inhibition Studies
One of the primary areas of investigation for this compound is its inhibitory effect on various enzymes. Notably, it has shown promising results in inhibiting the enzyme N-acylethanolamine acid amidase (NAAA), which is involved in lipid metabolism.
Inhibition Potency
- IC50 Value : The compound demonstrated an IC50 of 127 nM against rat NAAA, indicating a strong inhibitory effect. This suggests that modifications to the structure can significantly enhance potency .
Computational Predictions
Computational methods, such as the Prediction of Activity Spectra for Substances (PASS), have been employed to predict the biological activity of this compound against various targets. These predictions indicate potential activities against:
- Enzymes
- Receptors
- Transporters
Such computational analyses highlight the need for further experimental validation to confirm these predicted activities.
Case Study 1: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship (SAR) of similar compounds has revealed important insights into how specific structural features influence biological activity. For instance:
- Compounds with specific configurations at certain positions exhibited significantly different potencies.
- The presence of certain functional groups was correlated with increased inhibitory activity against NAAA.
These findings emphasize the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Lipophilicity and Potency
Another study focused on how lipophilicity affects the potency of compounds similar to [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester. The introduction of lipophilic side chains was found to improve inhibitory potency significantly:
| Compound | IC50 (nM) |
|---|---|
| Original Compound | 127 |
| Modified Compound with Lipophilic Side Chain | 22 |
This demonstrates that optimizing lipophilicity can lead to enhanced biological activity .
Q & A
Q. What are the key synthetic routes for [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential coupling of the piperidine core with protected amino acid derivatives (e.g., (S)-2-amino-propionic acid), followed by cyclopropane-carbamic acid benzyl ester conjugation. Critical steps include:
- Acylation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen .
- Chirality Control : Stereoselective synthesis via chiral auxiliaries or enzymatic resolution to preserve the (S)-configuration of the amino-propionyl group .
- Esterification : Benzyl ester formation using benzyl chloroformate under basic conditions (pH 8–9) .
Yields are highly dependent on temperature control (0–25°C) and catalyst optimization (e.g., DMAP for acylation) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
- Methodological Answer : Structural elucidation employs:
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine ring substitution) and stereochemistry (e.g., cyclopropane geometry) .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects intermediates during stepwise synthesis .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .
- Chiral HPLC : Ensures enantiomeric purity (>98% ee) using columns like Chiralpak IA/IB .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro bioassays?
- Methodological Answer : Key properties include:
- Lipophilicity (logP) : Predicted logP ~2.1 (via ChemDraw) due to the benzyl ester and cyclopropane groups, impacting membrane permeability .
- Aqueous Solubility : Poor solubility in water (<0.1 mg/mL) necessitates DMSO stock solutions for cellular assays .
- Stability : Susceptible to hydrolysis at the benzyl ester under acidic/alkaline conditions; stability studies recommend storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropane vs. isopropyl groups) impact biological target interactions?
- Methodological Answer : Comparative studies using analogs reveal:
- Cyclopropane : Enhances metabolic stability compared to isopropyl groups by reducing CYP450-mediated oxidation .
- Benzyl Ester vs. Ethyl Ester : Benzyl esters improve binding affinity to serine proteases (e.g., thrombin) due to π-π stacking with aromatic residues .
- Piperidine Substitution : 3-ylmethyl positioning optimizes steric compatibility with enzyme active sites (e.g., acetylcholinesterase) .
Experimental Design : Use molecular docking (AutoDock Vina) paired with SPR binding assays to quantify affinity changes .
Q. What strategies resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?
- Methodological Answer : Discrepancies often arise from:
- Membrane Permeability Limitations : Cell-based assays may underrepresent activity if the compound has poor cellular uptake (validate via LC-MS intracellular concentration measurements) .
- Metabolic Interference : Liver microsome assays identify rapid ester hydrolysis, which cell-free systems may overlook .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to isolate primary vs. secondary targets .
Q. How can enantiomeric impurities (>2% R-configuration) affect pharmacological outcomes, and how are they quantified?
- Methodological Answer : Even minor impurities can drastically alter target engagement (e.g., 10-fold reduction in IC for the wrong enantiomer) .
- Detection : Chiral HPLC with polar organic mobile phases (e.g., hexane:isopropanol 90:10) .
- Mitigation : Recrystallization in ethyl acetate/heptane mixtures or enzymatic resolution using lipases .
Key Methodological Recommendations
- Synthetic Optimization : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., acylation) to reduce side products .
- Bioassay Design : Include positive controls (e.g., rivastigmine for cholinesterase assays) and orthogonal validation (e.g., ITC for binding thermodynamics) .
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural motifs with ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
